molecular formula C14H15N7O2S B2624342 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034275-96-0

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2624342
CAS No.: 2034275-96-0
M. Wt: 345.38
InChI Key: QOVHOGGAKRTXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound featuring a triazine ring, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions with dimethylamine and methoxy groups.

    Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves the reaction of the triazine intermediate with a benzo[c][1,2,5]thiadiazole derivative under controlled conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Batch Processing: Utilizing large-scale reactors to perform each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it could act as a pharmacophore in drug design, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes. Its electronic properties make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound might intercalate with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylbenzo[c][1,2,5]thiadiazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c1-21(2)13-16-11(17-14(18-13)23-3)7-15-12(22)8-4-5-9-10(6-8)20-24-19-9/h4-6H,7H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVHOGGAKRTXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.